![molecular formula C25H34O10 B1150827 7-O-Acetylneocaesalpin N CAS No. 1309079-08-0](/img/structure/B1150827.png)
7-O-Acetylneocaesalpin N
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Description
Synthesis Analysis
The synthesis of compounds related to 7-O-Acetylneocaesalpin N often involves intricate chemical procedures. For instance, novel O-aminoalkyl substituted 7-hydroxycoumarins were synthesized using conventional and microwave-assisted procedures, highlighting the complex synthetic routes employed in creating structurally similar compounds (Trykowska Konc et al., 2011).
Molecular Structure Analysis
Molecular and crystal structures of related compounds are typically analyzed using single crystal X-ray diffraction, revealing their intricate molecular geometry. For example, the structure of 8-acetyl-7-[2-(1-morpholino)ethoxy]4-methylchromen-2-one was elucidated, providing insights into the molecular arrangement and intermolecular interactions that could be relevant to 7-O-Acetylneocaesalpin N (Trykowska Konc et al., 2011).
Chemical Reactions and Properties
The chemical reactions and properties of compounds akin to 7-O-Acetylneocaesalpin N often involve interactions such as C-H⋯O hydrogen bonds and π⋯π intermolecular interactions, which play a crucial role in their chemical behavior and potential biological activities (Trykowska Konc et al., 2011).
Mechanism of Action
Mode of Action
It is known that the compound has pharmacological activity and is used in drug research . The exact interaction with its targets and the resulting changes are subjects of ongoing research.
Result of Action
7-O-Acetylneocaesalpin N has been shown to have potential antimicrobial, antioxidant, and anti-inflammatory activities . These suggest that the compound may have molecular and cellular effects that contribute to these activities.
Action Environment
The action, efficacy, and stability of 7-O-Acetylneocaesalpin N can be influenced by various environmental factors . For instance, the compound is a yellow crystalline solid that is insoluble in water but has better solubility in organic solvents . This suggests that the compound’s action may be influenced by the solvent environment. Additionally, the compound should be handled with appropriate personal protective equipment and in a well-ventilated environment to avoid inhalation or skin contact .
properties
IUPAC Name |
methyl (1S,4aR,6S,6aR,7S,10aR,11aS,11bS)-1,6-diacetyloxy-4a,10a-dihydroxy-4,4,11b-trimethyl-9-oxo-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O10/c1-12(26)33-16-11-25(31)22(3,4)8-7-17(34-13(2)27)23(25,5)15-10-24(30)14(9-18(28)35-24)20(19(15)16)21(29)32-6/h9,15-17,19-20,30-31H,7-8,10-11H2,1-6H3/t15-,16-,17-,19-,20+,23-,24+,25+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEZCEFFMHSION-PMYJFBFISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2(C1(C3CC4(C(=CC(=O)O4)C(C3C(C2)OC(=O)C)C(=O)OC)O)C)O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3C[C@@]4(C(=CC(=O)O4)[C@H]([C@@H]3[C@H](C2)OC(=O)C)C(=O)OC)O)C)O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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